molecular formula C25H21Cl2NO4 B8178818 Fmoc-3,5-dichloro-L-homophenylalanine

Fmoc-3,5-dichloro-L-homophenylalanine

Cat. No.: B8178818
M. Wt: 470.3 g/mol
InChI Key: HPBJGYDXAJROMK-QHCPKHFHSA-N
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Description

Fmoc-3,5-dichloro-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling of amino acids. The compound’s molecular formula is C25H21Cl2NO4, and it has a molecular weight of 470.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-dichloro-L-homophenylalanine typically involves the protection of the amino group of 3,5-dichloro-L-homophenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3,5-dichloro-L-homophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-3,5-dichloro-L-homophenylalanine is widely used in the synthesis of peptides and peptidomimetics.

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development and production .

Mechanism of Action

The mechanism of action of Fmoc-3,5-dichloro-L-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or biological activity .

Comparison with Similar Compounds

  • Fmoc-3,5-dichloro-L-phenylalanine
  • Fmoc-3,5-difluoro-L-homophenylalanine
  • Fmoc-3,5-dimethyl-L-homophenylalanine

Comparison: Fmoc-3,5-dichloro-L-homophenylalanine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter the compound’s reactivity and interactions compared to its analogs. The dichloro substitution can enhance the compound’s hydrophobicity and influence its binding affinity in biological systems .

Properties

IUPAC Name

(2S)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBJGYDXAJROMK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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